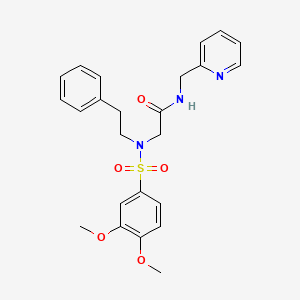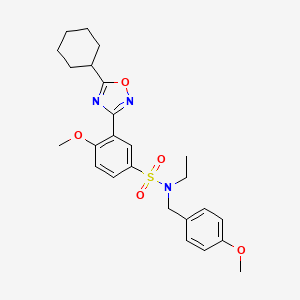
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide, also known as DPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPPA is a sulfonamide derivative that was first synthesized in 2014 by a group of researchers led by Dr. Hiroshi Nagase at the University of Tsukuba in Japan. Since then, DPPA has been the subject of several studies investigating its mechanism of action and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression in cells. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of key enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide for lab experiments is its relatively straightforward synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide. One potential area of research is in the development of this compound-based cancer therapies. Additionally, this compound could be used as a tool for studying the role of HDAC and topoisomerase II in cancer cell growth and proliferation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3,4-dimethoxyphenethylamine, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide derivative. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide has been shown to have potential applications in several fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer therapy.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-31-22-12-11-21(16-23(22)32-2)33(29,30)27(15-13-19-8-4-3-5-9-19)18-24(28)26-17-20-10-6-7-14-25-20/h3-12,14,16H,13,15,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRDDIJAQDKZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)

![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)

![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)

